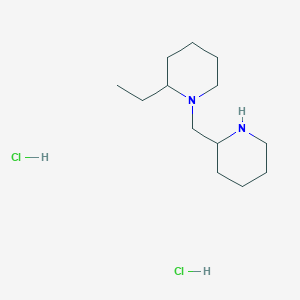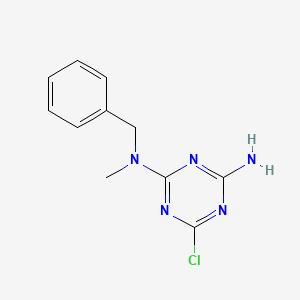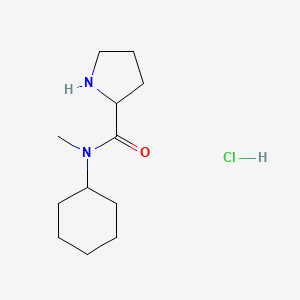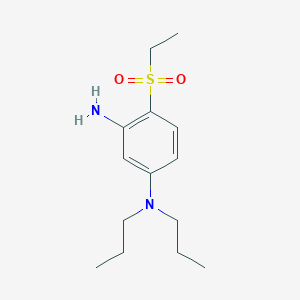
4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine
描述
4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine is an organic compound that belongs to the class of sulfonamides It features a benzene ring substituted with an ethylsulfonyl group and two propylamine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine can be achieved through a multi-step process involving the following key steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to 1,3-benzenediamine using a reducing agent such as iron and hydrochloric acid.
Alkylation: The 1,3-benzenediamine is alkylated with propyl halides to introduce the propyl groups.
Sulfonylation: Finally, the ethylsulfonyl group is introduced through a sulfonylation reaction using ethylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps are similar to the laboratory synthesis but are optimized for efficiency, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the reaction rates and selectivity.
化学反应分析
Types of Reactions
4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities.
Materials Science: The compound is used in the synthesis of advanced materials with specific properties.
Chemical Biology: It serves as a probe in studying biological systems and interactions.
Industrial Chemistry: It is utilized in the production of specialty chemicals and as a catalyst in various reactions.
作用机制
The mechanism of action of 4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The propylamine groups can interact with biological membranes and receptors, affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-(Methylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine
- 4-(Ethylsulfonyl)-N1,N1-diethyl-1,3-benzenediamine
- 4-(Ethylsulfonyl)-N1,N1-dimethyl-1,3-benzenediamine
Uniqueness
4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine is unique due to its specific combination of the ethylsulfonyl group and dipropylamine groups. This combination imparts distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill. The presence of the ethylsulfonyl group enhances its reactivity and potential interactions with biological targets, while the dipropylamine groups provide lipophilicity and membrane permeability.
属性
IUPAC Name |
4-ethylsulfonyl-1-N,1-N-dipropylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-4-9-16(10-5-2)12-7-8-14(13(15)11-12)19(17,18)6-3/h7-8,11H,4-6,9-10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVYDGGDIFTSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=C(C=C1)S(=O)(=O)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


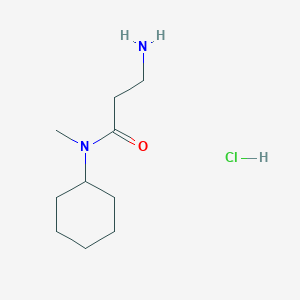
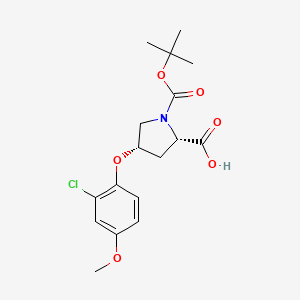
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398280.png)
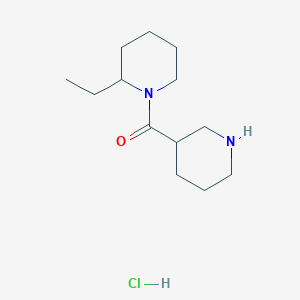
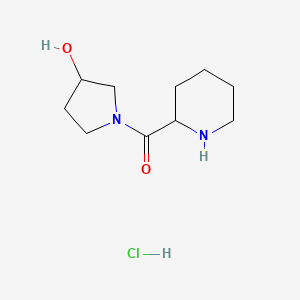
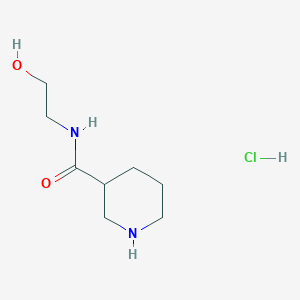
![(4-Hydroxy-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398288.png)
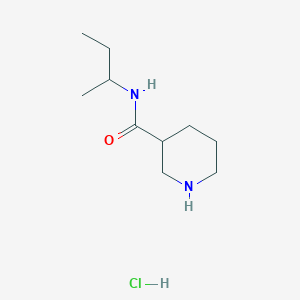
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398290.png)
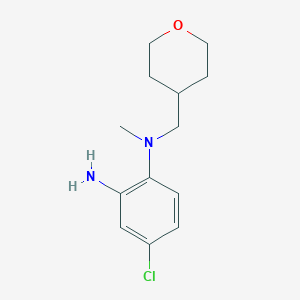
![1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398294.png)
